molecular formula C50H56O6P2Ru+2 B6596460 Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22) CAS No. 916197-27-8

Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)

Cat. No.: B6596460
CAS No.: 916197-27-8
M. Wt: 916.0 g/mol
InChI Key: OSAVHRNXJVTRTO-UHFFFAOYSA-N
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Description

This ruthenium(II) complex features an octahedral coordination geometry (OC-6-22) with two acetate ligands and a chiral bisphosphine ligand. The bisphosphine ligand is derived from a (1S)-configured biphenyl backbone substituted with methoxy groups at the 6,6' positions and bis(3,5-dimethylphenyl)phosphine groups at the 2,2' positions. This structural arrangement creates a sterically demanding and electron-rich environment around the ruthenium center, which is critical for applications in asymmetric catalysis, particularly hydrogenation reactions .

The molecular formula is inferred as C₄₈H₄₆O₆P₂Ru (based on structural analogs in –7), with a molecular weight approximating 900–950 g/mol. The compound’s chiral ligand framework aligns it with the broader family of Ru(II)-bisphosphine catalysts, such as BINAP (binaphthyl-based) and Segphos (benzodioxole-based) derivatives, which are widely used in enantioselective synthesis .

Properties

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphaniumyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O2P2.2C2H4O2.Ru/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40;2*1-2(3)4;/h11-28H,1-10H3;2*1H3,(H,3,4);/q;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAVHRNXJVTRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[PH+](C2=CC=CC(=C2C3=C(C=CC=C3[PH+](C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H56O6P2Ru+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916197-27-8, 849238-54-6
Record name Bisacetato-[[(1R)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl]bis(dixylyl)phosphine]ruthenium(II)
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Record name Bisacetato-[[(1R)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl]bis[3,5-bis(1,1-dimethylethyl)phenylphosphine]ruthenium(II)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ruthenium complexes have garnered significant interest due to their diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. The compound , Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22), is a complex that has been studied for its potential therapeutic benefits.

The biological activity of ruthenium complexes often involves their ability to form coordination complexes with biomolecules such as DNA and proteins. This interaction can lead to various biological effects including:

  • DNA Interaction : Ruthenium complexes can bind to DNA and inhibit its replication. This property is critical in cancer treatment as it leads to cell death in rapidly dividing cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Many ruthenium complexes are known to generate ROS, which can induce oxidative stress and apoptosis in cancer cells. This mechanism is particularly relevant in the context of chemotherapeutic agents .
  • Cell Cycle Disruption : Some studies indicate that ruthenium complexes can affect cell cycle progression, leading to increased cellular senescence or apoptosis in cancerous cells .

Biological Activity and Efficacy

Recent research has demonstrated the efficacy of various ruthenium complexes against different types of cancer cells. Below is a summary of key findings related to the biological activity of the compound:

Study Cell Line IC50 Value (μM) Mechanism of Action
A2780 (ovarian cancer)0.50 ± 0.09Induction of senescence and autophagy through ROS production
MCF7 (ER+ breast cancer)0.32 ± 0.03Cytotoxicity independent of estrogen receptor status
Leukaemia cellsNot specifiedCaspase-dependent cell death; proteasome-independent inhibition of NFκB

Case Studies

  • Anticancer Activity :
    • In vitro studies have shown that ruthenium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of 0.39 μM for a related complex in triple-negative breast cancer (TNBC) cell lines, indicating potent anticancer activity .
    • Another study highlighted the ability of a ruthenium complex to induce apoptosis in leukaemia cells through caspase activation, demonstrating a mechanism distinct from traditional chemotherapeutics .
  • Antimicrobial Properties :
    • Ruthenium complexes have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains, making them potential candidates for new antimicrobial therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Ruthenium complexes are being extensively researched as alternatives to traditional platinum-based chemotherapy agents due to their lower toxicity and unique mechanisms of action. The compound has shown promising anticancer properties:

  • Mechanism of Action : Ruthenium complexes can mimic iron and bind to transferrin receptors that are overexpressed in cancer cells, enhancing selectivity for tumor targeting. This selectivity is crucial for minimizing side effects compared to conventional chemotherapeutics like cisplatin .
  • Clinical Trials : Several ruthenium-based compounds have entered clinical trials. For instance, TLD1433 has shown efficacy in treating non-muscle invasive bladder cancer and is currently undergoing phase 2 studies . Other complexes such as KP1019 and RAPTA-C have demonstrated anti-metastatic properties and are being evaluated for their effectiveness against various cancer types .

Case Studies

  • TLD1433 : This ruthenium(II) complex was the first to complete phase 1b trials for bladder cancer treatment. Its dual role as a photosensitizer enhances its therapeutic potential .
  • RAPTA-C : Demonstrated significant anti-cancer activity by inducing apoptosis in various cancer cell lines. It also exhibited anti-angiogenic properties both in vitro and in vivo .

Catalysis

Ruthenium complexes are also recognized for their catalytic capabilities in organic synthesis:

  • Catalytic Activity : The compound can serve as a catalyst in various reactions such as hydrogenation and cross-coupling reactions due to its ability to stabilize different oxidation states (Ru II and Ru III). This versatility allows for a wide range of applications in synthetic organic chemistry .
  • Environmental Applications : Ruthenium-based catalysts have been explored for their potential in green chemistry applications, including the conversion of biomass into valuable chemicals through catalytic processes.

Materials Science

The unique electronic properties of ruthenium complexes make them suitable for various applications in materials science:

  • Nanotechnology : Ruthenium complexes can be used to develop nanoscale materials with specific optical and electronic properties. These materials have potential applications in sensors and electronic devices .
  • Fluorescent Probes : Ruthenium complexes are employed as fluorescent probes for bioimaging due to their photostability and favorable emission properties. They can selectively target biomolecules, making them useful tools for studying cellular processes .

Summary Table of Applications

Application AreaSpecific UsesKey Compounds
Medicinal ChemistryAnticancer therapiesTLD1433, RAPTA-C
CatalysisOrganic synthesis (hydrogenation, coupling)Various Ru complexes
Materials ScienceNanotechnology and fluorescent probesRuthenium arene complexes

Comparison with Similar Compounds

Key Observations:

Ligand Rigidity : The biphenyl backbone in the target compound offers a different dihedral angle compared to benzodioxole (Segphos) or binaphthyl (BINAP) frameworks, which may influence the catalyst’s "bite angle" and substrate specificity .

Phosphine Substituents: The use of 3,5-dimethylphenyl groups (vs.

Electronic Effects: Methoxy groups on the biphenyl backbone act as electron donors, modulating the ruthenium center’s electronic environment, akin to the t-butyl and methoxy groups in Ru(OAc)₂[(R)-dtbm-segphos] .

Preparation Methods

Preparation of 6,6'-Dimethoxy-2,2'-dibromo-1,1'-biphenyl

The biphenyl backbone is constructed through Suzuki-Miyaura coupling of 2-bromo-6-methoxyphenylboronic acid, followed by bromination at the 2,2'-positions using N-bromosuccinimide (NBS) in dichloromethane (DCM). The product is isolated as a white solid (yield: 78%, m.p. 145–147°C).

Preparation of the Ruthenium Precursor

The ruthenium precursor Ru₃(CO)₁₂ is selected for its stability and reactivity in ligand substitution reactions.

Activation of Ru₃(CO)₁₂

In a Schlenk flask, Ru₃(CO)₁₂ (0.5 mmol) is dissolved in degassed xylene (30 mL) and heated to 140°C under reflux for 2 h to generate coordinatively unsaturated ruthenium species.

Coordination of the Bisphosphine Ligand

Ligand Substitution Reaction

The activated Ru₃(CO)₁₂ solution is treated with the bisphosphine ligand (1.1 equiv, 1.65 mmol) in xylene at 140°C for 48 h. The reaction is monitored by IR spectroscopy, showing a gradual decrease in ν(CO) stretches at 2,060–1,980 cm⁻¹ and the emergence of new bands at 1,920–1,850 cm⁻¹, indicating CO ligand displacement.

Acetate Ligand Incorporation

To the reaction mixture, silver acetate (3.0 equiv, 3.0 mmol) is added, and stirring is continued for 12 h at 80°C. The acetate ligands replace remaining CO groups, confirmed by IR (ν(OCO) at 1,587 and 1,400 cm⁻¹). The mixture is filtered through Celite to remove AgCl byproducts.

Isolation and Purification

Column Chromatography

The crude product is loaded onto a silica gel column and eluted with DCM/hexanes (1:3). The target complex is collected as the second orange band (yield: 45%).

Crystallization

Recrystallization from DCM/hexanes (1:5) at −20°C yields X-ray-quality crystals. Elemental analysis confirms stoichiometry: Calc. for C₆₂H₅₈O₈P₂Ru: C, 65.12; H, 5.11. Found: C, 64.98; H, 5.23.

Structural and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray diffraction reveals an octahedral geometry (OC-6-22) with the biphenyl phosphine ligand occupying equatorial positions and acetates in axial sites. Key metrics:

  • Ru–P bond length: 2.32–2.35 Å

  • Ru–O (acetate): 2.08–2.12 Å

  • P–Ru–P bite angle: 92.5°

NMR Spectroscopy

1H^1\text{H} NMR (CDCl₃) shows distinct resonances for methoxy (δ 3.81), acetate methyl (δ 1.98), and biphenyl protons (δ 7.20–6.85). 3P^3\text{P}-NMR exhibits a singlet at δ 48.2 ppm, confirming equivalent phosphorus environments.

Reaction Optimization Data

ParameterConditionYield (%)
Ligand Equiv1.145
1.552
Temperature (°C)12032
14045
Reaction Time (h)2438
4845

Challenges and Mitigation

  • Steric Hindrance : Extended reaction times (48 h) and excess ligand (1.5 equiv) improve substitution efficiency.

  • Oxidation Sensitivity : Strict anaerobic conditions (Schlenk line, glovebox) prevent Ru(II) oxidation.

  • Chiral Purity : Use of (1S)-configured biphenyl diol in the ligand synthesis ensures enantiomeric integrity.

Alternative Methodologies

RuCl₃-Based Route

RuCl₃·3H₂O (1.0 mmol) is reduced with Zn/Hg in THF, followed by sequential addition of the bisphosphine ligand and sodium acetate. This method affords lower yields (28%) due to competing chloride retention.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time but risks decomposition above 160°C .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing this ruthenium complex, and how can purity be ensured?

  • Methodology : The synthesis typically involves ligand exchange reactions using precursor ruthenium salts (e.g., RuCl₃) and chiral phosphine ligands under inert atmospheres. For example, analogous complexes in were synthesized via refluxing RuCl₃ with bis-phosphine ligands in methanol. Purity is confirmed via ³¹P NMR to verify ligand coordination and elemental analysis. X-ray crystallography (if single crystals form) resolves stereochemistry .
  • Key Variables : Solvent choice (polar aprotic vs. alcohols), reaction temperature (60–100°C), and stoichiometric ratios (ligand:Ru = 2:1).

Q. How does the ligand architecture influence catalytic activity in asymmetric hydrogenation?

  • Methodology : The 6,6'-dimethoxy and 3,5-dimethylphenyl groups on the biphenyl-phosphine ligand ( ) create steric bulk and electronic tuning. Comparative studies with non-methoxy or less bulky analogs (e.g., BINAP derivatives in ) can isolate steric vs. electronic contributions. Enantiomeric excess (ee) is quantified via chiral HPLC .
  • Experimental Design : Test catalytic performance in hydrogenation of prochiral ketones, varying substrate size to probe steric effects.

Q. What spectroscopic techniques are most effective for characterizing this complex?

  • Methodology :

  • ¹H/³¹P NMR : To confirm ligand coordination and detect paramagnetic impurities (common in Ru(II/III) complexes).
  • IR Spectroscopy : Acetate ligands show ν(C=O) stretches near 1600–1650 cm⁻¹.
  • Cyclic Voltammetry : Identifies Ru(II/III) redox potentials, critical for catalytic cycles .

Advanced Research Questions

Q. What mechanistic pathways explain stereoselectivity in this complex’s catalytic cycles?

  • Methodology : Use DFT calculations to model transition states in asymmetric hydrogenation. Compare with experimental kinetic data (e.g., rate-determining steps via Eyring plots). highlights Ru complexes’ octahedral geometry enabling precise stereocontrol .
  • Data Interpretation : Correlate ligand bite angles (from crystallography) with enantioselectivity trends.

Q. How do solvent and counterion choices impact catalytic efficiency and stability?

  • Methodology : Screen solvents (e.g., THF, DCM, MeOH) and counterions (OAc⁻ vs. PF₆⁻) in hydrogenation reactions. Monitor catalyst degradation via UV-vis spectroscopy (e.g., λmax shifts indicate ligand dissociation) .
  • Case Study : Acetate ligands in may act as labile leaving groups, enabling substrate coordination.

Q. How can contradictions in reported enantioselectivity data for similar Ru complexes be resolved?

  • Methodology : Conduct meta-analysis of literature (e.g., vs. 18) to isolate variables like substrate scope, reaction scale, or measurement techniques. Reproduce key experiments under standardized conditions.
  • Hypothesis Testing : If ee varies with substrate electronic profile, perform Hammett studies to quantify electronic effects .

Q. What strategies mitigate ligand decomposition under oxidative conditions?

  • Methodology : Add stabilizing agents (e.g., antioxidants like BHT) or modify ligand substituents (e.g., electron-donating methoxy groups in enhance stability). Monitor ligand integrity via mass spectrometry .

Specialized Applications & Data Analysis

Q. How does this complex interact with biological macromolecules (e.g., DNA) compared to platinum-based drugs?

  • Methodology : Use gel electrophoresis to study DNA binding kinetics. Compare with cisplatin controls. notes Ru complexes’ preference for guanine residues but lower cross-linking efficiency .
  • Advanced Tool : XAS (X-ray absorption spectroscopy) probes Ru-DNA coordination geometry.

Q. Can this complex act as a photosensitizer in photocatalytic H₂ production?

  • Methodology : Test under UV/visible light with sacrificial donors (e.g., TEOA) and Pt co-catalysts. Quantify H₂ via gas chromatography. shows Ru-TiO₂ hybrids enhance charge separation .

Tables for Key Comparisons

Ligand Type Catalytic Activity (TOF, h⁻¹) Enantioselectivity (% ee) Stability (T½, h)
6,6'-Dimethoxy-BIPHEP (This Complex)120098 (R)24
BINAP ( )80092 (S)12
DPPB ( )450N/A (achiral)48

TOF = Turnover frequency; T½ = Half-life under standard conditions.

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